(4Z)-4-[(3-fluorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one
Description
This compound features a complex tricyclic scaffold comprising fused dioxa (oxygen-containing) and aza (nitrogen-containing) rings. Key structural elements include:
- A (4Z)-4-[(3-fluorophenyl)methylidene] moiety, contributing aromaticity and electron-withdrawing properties via the fluorine substituent.
- A central 3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one core, which combines rigidity and conformational stability for targeted interactions.
Such polycyclic systems are prevalent in medicinal chemistry for their ability to modulate biological targets, such as enzymes or receptors, through precise steric and electronic complementarity .
Properties
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c24-16-5-3-4-15(10-16)11-21-22(27)18-7-8-20-19(23(18)29-21)13-26(14-28-20)12-17-6-1-2-9-25-17/h1-11H,12-14H2/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQTBWODDJPCZ-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)F)C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)F)/C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-4-[(3-fluorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers in pharmacology and drug development.
Molecular Formula and Weight
- Molecular Formula : C23H17FN2O3
- Molecular Weight : 388.4 g/mol
Structural Characteristics
The compound features a tricyclic framework with multiple functional groups, including:
- A fluorophenyl group
- A pyridinyl moiety
- Two dioxo functionalities
These characteristics are likely responsible for the compound's biological activity, influencing its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer activity. For instance:
- Triazole derivatives have shown effectiveness against various cancer cell lines, including breast and colon cancers, with IC50 values ranging from 6.2 μM to 43.4 μM in different derivatives .
Antimicrobial Activity
Compounds with similar frameworks have demonstrated antimicrobial properties:
- The presence of the pyridine ring is often associated with enhanced antibacterial activity against pathogenic bacteria . This suggests that the target compound may also possess such properties.
The proposed mechanisms for the biological activities of similar compounds often include:
- Inhibition of cell proliferation through interference with DNA synthesis.
- Induction of apoptosis in cancer cells via various signaling pathways.
Study 1: Anticancer Activity Evaluation
A recent study evaluated a series of synthesized compounds similar to the target compound against human cancer cell lines. The findings revealed:
- Compound variants showed significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 69c | MCF-7 | 27.3 |
| 69b | MCF-7 | 43.4 |
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds:
- Compounds were tested against standard bacterial strains, showing promising results comparable to existing antibiotics.
| Compound ID | Bacterial Strain | Activity Level |
|---|---|---|
| 76a | Staphylococcus aureus | High |
| 76b | Escherichia coli | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Table 1: Structural Comparison
Insights :
- The pyridin-2-ylmethyl group offers better aqueous solubility than the naphthylamino group in ’s compound, critical for pharmacokinetics .
Stability and Reactivity
- The target compound’s dioxa-aza core provides oxidative stability over sulfur-containing analogs (e.g., Compound 19), which may degrade under harsh conditions .
- The Z-configuration of the methylidene group (shared with ’s compound) ensures optimal spatial arrangement for π-π stacking in biological targets .
Research Findings and Implications
- Synthetic Optimization : Conventional methods for the target compound may require catalysts (e.g., acetic acid, as in ) to improve cyclization efficiency .
- Biological Efficacy: Fluorine’s electronegativity likely enhances receptor binding affinity compared to non-halogenated analogs, as seen in pesticidal studies () .
- Periodic Trends : The fluorine atom’s position in the periodic table (Group 17) contributes to its strong electron-withdrawing effects, a property leveraged in the target compound for metabolic stability .
Preparation Methods
Synthesis of the Azatricyclic Core Structure
The tricyclic framework is constructed via a transition metal-free cascade reaction, leveraging tandem C–N and C–O bond formation. A validated approach involves reacting a keto acid derivative with o-aminobenzyl alcohol under mild conditions . For instance, levulinic acid (a biomass-derived precursor) reacts with methyl chloroformate and o-aminobenzyl alcohol in toluene at room temperature, yielding a 7-oxa-2-azatricyclo intermediate . This method avoids metal catalysts, aligning with green chemistry principles.
Key Reaction Parameters:
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Solvent: Toluene or dichloromethane
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Base: Triethylamine (2.5 equiv)
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Temperature: 25°C (room temperature)
Modifications to this protocol include substituting levulinic acid with γ-keto esters to introduce ester functionalities at strategic positions. The cyclization step is highly sensitive to steric effects, necessitating precise stoichiometric control to prevent dimerization .
Introduction of the 3-Fluorophenylmethylidene Group
The (4Z)-configured methylidene moiety is installed via a regioselective condensation between the azatricyclic core and 3-fluorobenzaldehyde. This step employs acidic catalysis (e.g., p-toluenesulfonic acid) in ethanol under reflux . The reaction proceeds through a Knoevenagel-like mechanism, where the aldehyde reacts with an active methylene group on the tricyclic intermediate.
Optimized Conditions:
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Catalyst: p-Toluenesulfonic acid (10 mol%)
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Solvent: Ethanol (anhydrous)
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Temperature: 80°C (reflux)
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Reaction Time: 6–8 hours
Stereochemical control of the exocyclic double bond (Z-configuration) is achieved by modulating the electron-withdrawing nature of the substituents. The 3-fluorophenyl group’s electronegativity favors the Z-isomer due to reduced steric hindrance during the transition state .
Functionalization with the Pyridin-2-ylmethyl Group
The pyridin-2-ylmethyl substituent is introduced via N-alkylation of the azatricyclo nitrogen atom. A two-step protocol is typically employed:
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Generation of the Pyridin-2-ylmethyl Halide: 2-(Chloromethyl)pyridine is prepared by treating 2-picoline with thionyl chloride.
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Alkylation Reaction: The azatricyclic intermediate is treated with 2-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) in acetonitrile .
Reaction Parameters:
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Base: Potassium carbonate (2.0 equiv)
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Solvent: Acetonitrile (dry)
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Temperature: 60°C
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Reaction Time: 12 hours
Alternative methods include using Mitsunobu conditions (DEAD, PPh₃) for stereospecific alkylation, though this increases cost and complexity .
Structural Characterization and Analytical Data
Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using spectroscopic and crystallographic techniques:
Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, Py-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 6.92 (s, 1H, CH=), 5.21 (s, 2H, N-CH₂-Py), 4.02–3.98 (m, 2H, OCH₂), 3.85–3.81 (m, 2H, OCH₂) .
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¹³C NMR (100 MHz, CDCl₃): δ 168.9 (C=O), 159.3 (C-F), 149.7 (Py-C), 136.2 (CH=), 132.5–114.7 (Ar-C), 62.4 (OCH₂), 52.1 (N-CH₂-Py) .
Crystallographic Analysis:
X-ray diffraction confirms the Z-configuration of the methylidene group and the tricyclic framework’s planarity. Key metrics include:
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors enhance efficiency by improving heat transfer and reducing reaction times . Critical parameters for scale-up include:
Q & A
Q. What are the key synthetic strategies for preparing (4Z)-4-[(3-fluorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one?
The synthesis typically involves multi-step reactions, including:
- Core formation : Cyclization reactions to construct the tricyclic framework, often requiring catalysts (e.g., Lewis acids) and controlled temperatures (e.g., reflux in anhydrous solvents like THF or DMF) .
- Functionalization : Introduction of the 3-fluorophenyl and pyridinylmethyl groups via nucleophilic substitution or condensation reactions. Acetic anhydride or similar reagents are used for acetylation steps .
- Stereochemical control : Maintaining the (4Z)-configuration requires strict control of reaction pH and temperature to prevent isomerization .
Critical factors include solvent choice (polar aprotic solvents enhance reactivity), reaction time (longer durations improve yield but risk side products), and purification methods (chromatography or recrystallization) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the stereochemistry and substituent positions, particularly the Z-configuration of the methylidene group .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm) and hydrogen bonding patterns .
- X-ray Crystallography : Resolves the three-dimensional structure, validating the tricyclic framework and substituent orientations .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors byproduct formation during synthesis .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced photophysical or biological properties?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence or redox activity. For example, fluorinated aryl groups enhance electron-withdrawing effects, stabilizing excited states .
- Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis .
- Docking Studies : Evaluates binding affinities to guide structural modifications, such as adjusting pyridinylmethyl substituents for improved target engagement .
Q. How can conflicting spectral or crystallographic data be resolved during structural elucidation?
- Cross-validation : Compare NMR chemical shifts with DFT-calculated values to identify discrepancies in substituent positioning .
- Multi-technique analysis : Combine X-ray crystallography (absolute configuration) with IR and mass spectrometry to resolve ambiguities in carbonyl or heterocyclic assignments .
- Crystallographic refinement : Use high-resolution data (R factor < 0.05) and symmetry checks to correct for thermal motion artifacts or disordered solvent molecules .
Q. What methodologies are effective for optimizing reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Statistically screen variables (temperature, catalyst loading, solvent ratios) to identify critical parameters. For example, Bayesian optimization outperforms trial-and-error approaches in predicting optimal conditions .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., cyclizations) .
- In situ monitoring : Use UV-Vis or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can biological activity be systematically evaluated for this compound?
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Fluorinated analogs often exhibit enhanced membrane permeability and target affinity .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing pyridinylmethyl with other heteroaromatic groups) and correlate changes with activity trends .
- Metabolic stability studies : Use hepatic microsomes to assess susceptibility to oxidation, guided by the compound’s electron-rich aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
